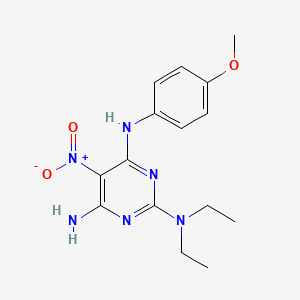![molecular formula C24H32N4O5 B11262877 N'-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11262877.png)
N'-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenoxy group, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the nitrophenyl intermediate: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the bis(2-methylpropyl)amino group: This step involves the substitution reaction where the nitrophenyl intermediate reacts with bis(2-methylpropyl)amine under controlled conditions.
Condensation with acetohydrazide: The final step involves the condensation of the substituted nitrophenyl intermediate with 2-(4-methoxyphenoxy)acetohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide: Similar compounds include other hydrazide derivatives with different substituents on the aromatic ring or variations in the hydrazide moiety.
Uniqueness
Structural Uniqueness: The presence of both the nitrophenyl and methoxyphenoxy groups in the same molecule provides unique chemical properties and reactivity.
Functional Uniqueness:
Eigenschaften
Molekularformel |
C24H32N4O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
N-[(E)-[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H32N4O5/c1-17(2)14-27(15-18(3)4)22-11-6-19(12-23(22)28(30)31)13-25-26-24(29)16-33-21-9-7-20(32-5)8-10-21/h6-13,17-18H,14-16H2,1-5H3,(H,26,29)/b25-13+ |
InChI-Schlüssel |
DWDVYOYYUALXHW-DHRITJCHSA-N |
Isomerische SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11262797.png)
![N-(2,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11262803.png)
![N-(4-bromo-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11262806.png)
![N-(4-Fluorophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11262812.png)

![N-(2,6-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262819.png)
![N-(2,5-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262820.png)


![2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide](/img/structure/B11262843.png)
![1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine](/img/structure/B11262850.png)
![3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262853.png)

![N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11262873.png)
